![molecular formula C19H18N2O3 B2843037 3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one CAS No. 853751-92-5](/img/structure/B2843037.png)

3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

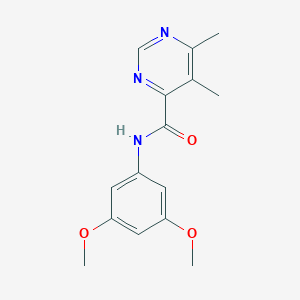

Description

3,4-Dihydroquinolin-2-ones and benzo[d]oxazoles are both highly valued scaffolds in medicinal chemistry due to the vast number of biologically-active compounds based on these core structures .

Synthesis Analysis

The synthesis of hydroxyl-containing oxindoles and 3,4-dihydroquinolin-2-ones has been developed through oxone-mediated cascade arylhydroxylation of activated alkenes . The products were controlled by adjusting the structure of the starting alkenes .Molecular Structure Analysis

The molecular structure of these compounds is determined by the structure of the starting alkenes used in their synthesis .Chemical Reactions Analysis

Primary mechanistic studies showed that the synthesis of these compounds is a tandem process involving epoxidation and subsequent Friedel–Crafts alkylation, and oxone played a dual role (both the oxidant and proton source) in this process .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structures .Scientific Research Applications

- The 3,4-dihydroquinazolinone (DHQ) moiety serves as a valuable scaffold in medicinal chemistry. Researchers have explored its potential for developing biologically active compounds based on this core structure . Notably, synthetic methods that allow efficient access to DHQ derivatives are crucial. The compound’s modular and efficient synthesis using readily available starting materials makes it an attractive entry point for drug discovery.

- A novel series of 3,4-dihydro-2H-[1,4]oxazino[2,3-f]quinazolin-derivatives was designed, synthesized, and evaluated as potent EGFR (epidermal growth factor receptor) tyrosine kinase inhibitors. These compounds demonstrated significant inhibitory activities against EGFRwt kinase, with IC50 values below 937.7 nM . Such inhibition is relevant in cancer therapy and personalized medicine.

- Researchers developed an oxone-mediated direct arylhydroxylation of activated alkenes to synthesize valuable hydroxyl-containing oxindoles and 3,4-dihydroquinolin-2-ones. By adjusting the structure of the starting alkenes, they controlled the product formation . These compounds find applications in organic synthesis and material science.

- The cascade cyclization/Leuckart–Wallach type strategy used for DHQ synthesis can be extended to isotopic labeling. Researchers can selectively incorporate deuterium atoms, allowing for isotopic studies and mechanistic investigations . This is valuable for understanding biological processes and drug metabolism.

Medicinal Chemistry and Drug Discovery

EGFR Tyrosine Kinase Inhibition

Hydroxyl-Containing Oxindoles and 3,4-Dihydroquinolin-2-ones

Isotopic Labeling via Deuterium Incorporation

Mechanism of Action

Safety and Hazards

Future Directions

Future research in this area could focus on developing new synthetic methods to access these compounds, as current methods are limited in terms of diversity and flexibility and often require the use of toxic reagents or expensive transition-metal catalysts . Additionally, the reaction could be extended to isotopic labelling via the site-selective incorporation of a deuterium atom .

properties

IUPAC Name |

3-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c22-18(20-12-5-7-14-6-1-2-8-15(14)20)11-13-21-16-9-3-4-10-17(16)24-19(21)23/h1-4,6,8-10H,5,7,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKCPIGURDHQED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CCN3C4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2842954.png)

![N-(4-chlorophenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2842956.png)

![tert-butyl N-[3-(thiophen-2-yl)prop-2-yn-1-yl]carbamate](/img/structure/B2842961.png)

![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2842964.png)

![3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2842966.png)

![[1-(Hydroxymethyl)cyclopent-2-en-1-yl] methanesulfonate](/img/structure/B2842970.png)

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2842972.png)

![3-(2-Chloro-5-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2842976.png)